molecular formula C8H9ClS B8369538 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No. B8369538
M. Wt: 172.68 g/mol
InChI Key: UKJILSRPGLSQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1-benzothiophene

InChI

InChI=1S/C8H9ClS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2

InChI Key

UKJILSRPGLSQIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

111 g (594 mmol) of 2-chloro-6,7-dihydro-1-benzothiophen-4(5H)-one together with 414 g (3.57 mol) of triethylsilane are initially charged in 1.25 ml of dichloromethane, and 506 g (3.57 mol) of boron trifluoride/ether complex are added at room temperature. The reaction mixture is stirred at room temperature for 84 h and then added to water. The organic phase is dried over sodium sulphate and concentrated under reduced pressure. This gives 90.0 g of 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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